molecular formula C22H19ClN6O4S B2536258 N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 852048-97-6

N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

Cat. No. B2536258
CAS RN: 852048-97-6
M. Wt: 498.94
InChI Key: CUKOXWFSONMUFU-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H19ClN6O4S and its molecular weight is 498.94. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Rheumatoid Arthritis Treatment

The compound F0648-0376 has been identified as a potential therapeutic against rheumatoid arthritis . Rheumatoid arthritis (RA) is a disease characterized by chronic joint inflammation, pain, and joint destruction . The compound F0648-0376 is a Stat3 inhibitor, which means it can inhibit the activity of signal transducer and activator of transcription 3 (Stat3), a protein that plays a crucial role in many cellular processes such as cell growth and apoptosis .

Inhibition of IL-6 Expression

IL-6 is a cytokine that plays an important role in immune response. The compound F0648-0376 has been shown to significantly inhibit IL-6 expression . This could have implications for the treatment of diseases where IL-6 plays a role, such as autoimmune diseases and certain types of cancer .

Inhibition of RANKL Expression

RANKL is a cytokine essential for osteoclastogenesis, the process of bone cell formation. The compound F0648-0376 has been shown to significantly inhibit RANKL expression induced by IL-6 . This could potentially be used in the treatment of diseases that involve bone loss, such as osteoporosis .

Blocking Stat3 Phosphorylation

The compound F0648-0376 has been shown to significantly block Stat3 phosphorylation . Phosphorylation is a process that modifies the function of proteins, and in this case, it’s crucial for the activation of Stat3 . By blocking this process, F0648-0376 could potentially be used to treat conditions where Stat3 plays a detrimental role .

Blocking Stat3 Nuclear Localization

In addition to blocking Stat3 phosphorylation, the compound F0648-0376 also significantly blocked Stat3 nuclear localization following IL-6 stimulation of fibroblasts . This means that it prevents Stat3 from moving into the nucleus of the cell, where it can influence gene expression . This could potentially be used to treat conditions where the nuclear localization of Stat3 is harmful .

Potential Therapeutic Agent Against Comparable Conditions in Humans

Given its effects on Stat3 and its role in inflammation and bone cell formation, F0648-0376 could potentially serve as a therapeutic reagent against comparable conditions in humans .

properties

IUPAC Name

N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O4S/c1-33-17-7-3-6-16(11-17)29-18(9-15-10-19(30)26-21(32)25-15)27-28-22(29)34-12-20(31)24-14-5-2-4-13(23)8-14/h2-8,10-11H,9,12H2,1H3,(H,24,31)(H2,25,26,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKOXWFSONMUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)Cl)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

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